tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate

PROTAC Linker Design Conformational Restriction Physicochemical Properties

PROTAC linker rigidity and conformational entropy directly impact degradation efficiency. Substituting this biazetidine scaffold without empirical validation introduces unquantifiable risk. - Bifunctional architecture: Single Boc protection + free secondary amine for orthogonal conjugation to E3 ligase ligands (VHL/CRBN). - Computed logP 0.28, TPSA 42 Ų - balances hydrophilicity and permeability. - Hemioxalate salt: Ambient shipping stability, ideal for academic PROTAC synthesis platforms.

Molecular Formula C24H42N4O8
Molecular Weight 514.62
CAS No. 2059937-79-8
Cat. No. B2616932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate
CAS2059937-79-8
Molecular FormulaC24H42N4O8
Molecular Weight514.62
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2CNC2.CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyUCBJCBZCEARAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-Protected Biazetidine PROTAC Linker Building Block


tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate (CAS 2059937-79-8) is a bifunctional azetidine derivative supplied as a hemioxalate salt, with the molecular formula C13H22N2O6 and a molecular weight of 302.33 g/mol . The compound features a rigid, saturated 3,3'-biazetidine core bearing a single tert-butyl carbamate (Boc) protecting group and a free secondary amine, classifying it as a PROTAC (Proteolysis Targeting Chimera) linker building block used to construct heterobifunctional protein degraders [1]. Its primary utility lies in the stepwise assembly of PROTAC molecules, where the Boc group enables orthogonal protection strategies during linker elaboration and the free azetidine nitrogen serves as a conjugation point for E3 ligase ligands or target-protein ligands .

1 PROTAC linker assembly workflow
2 Orthogonal Boc protection strategy
3 Rigid bicyclic azetidine scaffold
Free secondary amine for E3 ligase or target-protein conjugation.

Comparative Performance Gaps in Linker Substitution


In the rational design of PROTAC degraders, the linker is not a passive spacer; its length, rigidity, logP, hydrogen-bonding capacity, and conformational constraints directly influence ternary complex formation, degradation efficiency, and off-target liability . While tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate offers a rigid, saturated bicyclic architecture that may confer lower conformational entropy than flexible alkyl or PEG linkers, no publicly available head-to-head studies quantify its impact on degradation DC50, ternary complex stability, or cellular permeability relative to direct analogs such as Boc-piperazine-, Boc-piperidine-, or Boc-azetidine-based linkers [1]. Consequently, substituting this compound with another Boc-protected diamine linker without empirical validation introduces unquantifiable risk into PROTAC development workflows [2].

Linker rigidity and polarity profile may not transfer to flexible alkyl or PEG linkers.
Direct head-to-head degradation efficiency or ternary complex stability data unavailable.
Substitution with another Boc-protected diamine linker carries unquantifiable development risk.

Product-Specific Differentiation Evidence


Rigid Biazetidine Core vs. Flexible Linkers

The 3,3'-biazetidine scaffold provides a rigid, saturated bicyclic core with a calculated fraction of sp3-hybridized carbons (Fsp3) of 0.833, a polar surface area of 42 Ų, and a computed logP of 0.28 [1]. By comparison, the flexible alkyl linker octanediamine (a common Boc-protected diamine linker surrogate) has an Fsp3 of 0.89 but exhibits a logP of approximately 1.8–2.0 and lacks the conformational rigidity imposed by the biazetidine ring system [2]. This difference in rigidity and polarity may influence ternary complex formation efficiency and cellular permeability, though direct comparative PROTAC degradation data are absent.

Rigid Core vs. Flexible
Class-level inference
Fsp3 0.833, TPSA 42 Ų, logP 0.28 vs. flexible linker logP ~1.8–2.0
Supports linker rigidity and polarity assessment for ternary complex design.
In silico data only; no comparative PROTAC degradation data identified.
PROTAC Linker Design Conformational Restriction Physicochemical Properties

Hemioxalate Salt Handling and Solubility Advantages

tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate (CAS 2059937-79-8) is supplied as a solid powder with storage recommendations of -20 °C for 3 years or 4 °C for 2 years . The corresponding hydrochloride salt (CAS 2007910-70-3) is also commercially available but may exhibit different hygroscopicity, crystallinity, and solubility profiles due to the distinct counterion . While direct comparative solubility or stability measurements between the hemioxalate and hydrochloride salts are not publicly reported, the hemioxalate's favorable storage stability at ambient shipping temperature and established solubility in DMSO, ethanol, and DMF support its selection in workflows requiring robust solid-state properties and solvent compatibility.

Salt Handling & Solubility
Data to verify
Storage: -20 °C (3 yr), 4 °C (2 yr); ambient shipping stable; soluble in DMSO, ethanol, DMF
May support workflow requiring ambient shipping and broad solvent compatibility.
Vendor-reported; no head-to-head salt comparison data available.
Salt Form Selection Solubility Solid-State Stability

Orthogonal Boc Protection for Selective Deprotection

The single Boc protecting group on the biazetidine core enables acid-labile amine protection that is orthogonal to common Fmoc, Cbz, or Alloc protecting strategies used in peptide and small-molecule PROTAC synthesis [1]. In contrast, the fully deprotected 1,3'-biazetidine dihydrochloride (CAS 928038-36-2) lacks this selective masking, requiring more complex protection schemes when differential functionalization of the two azetidine nitrogens is needed . The Boc group is cleavable under mild acidic conditions (TFA/DCM or HCl/dioxane) without disrupting ester, amide, or carbamate linkages elsewhere in the PROTAC, a feature documented in standard peptide chemistry protocols [2]. However, quantitative deprotection yields or comparative coupling efficiencies for this specific compound are not reported.

Orthogonal Boc Protection
Class-level inference
Boc cleavable under TFA/DCM or HCl/dioxane; orthogonal to Fmoc/Cbz/Alloc strategies
Enables controlled sequential functionalization in multi-step PROTAC synthesis.
General Boc chemistry; quantitative yields for this compound not reported.
Orthogonal Protection PROTAC Synthesis Boc Deprotection

Research and Application Scenarios


Rigid, Polar Linker for PROTAC Assembly

Based on its rigid biazetidine core and favorable computed polarity (logP 0.28, TPSA 42 Ų), this compound is suited for PROTAC design campaigns where linker rigidity and hydrophilicity are hypothesized to enhance ternary complex stability or cellular permeability. The Boc group enables straightforward attachment to E3 ligase recruiting elements (e.g., VHL, CRBN ligands) via amide bond formation after acid deprotection. However, users must empirically validate degradation efficiency relative to alternative linkers, as no comparative PROTAC data exist. [1]

Biazetidine Building Block for Lead Optimization

The 3,3'-biazetidine scaffold is a conformationally constrained diamine that can serve as a core motif in fragment-based drug discovery or as a piperazine bioisostere. The single Boc protection and hemioxalate salt form facilitate its use in parallel synthesis libraries where orthogonal reactivity and solid-handling properties are critical. This application leverages the compound's distinct architecture compared to commonly employed piperidine or piperazine linkers, though individual target activity data remain unpublished. [2]

Methodology Development for Linker Elaboration

The free secondary amine of the biazetidine core provides a reactive handle for late-stage functionalization, making this compound suitable as a model substrate in developing new linker conjugation chemistries (e.g., reductive amination, SNAr, amide coupling). The hemioxalate salt's ambient shipping stability reduces procurement barriers for academic labs establishing PROTAC synthesis platforms.

Application
Selection Property
Validation Focus
Rigid polar PROTAC linker
Biazetidine core rigidity, Boc protection
Empirical degradation efficiency vs. alternative linkers
Lead optimization building block
Conformationally constrained diamine scaffold
Target-specific activity and selectivity profiling
Linker conjugation methodology
Free amine reactivity, stable hemioxalate salt
Conjugation efficiency and late-stage functionalization scope
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